molecular formula C9H10N6 B074223 Acetonitrile, (methylenedinitrilo)tetra- CAS No. 1116-43-4

Acetonitrile, (methylenedinitrilo)tetra-

Cat. No. B074223
CAS RN: 1116-43-4
M. Wt: 202.22 g/mol
InChI Key: WJGXTAWLNPYQFI-UHFFFAOYSA-N
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Description

Acetonitrile, often abbreviated as MeCN (methyl cyanide), is a chemical compound with the formula CH3CN and structure HC−C≡N . It is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .


Synthesis Analysis

Acetonitrile is widely used in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .


Molecular Structure Analysis

The molecular structure of Acetonitrile, (methylenedinitrilo)tetra- is C9H10N6 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO. This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

properties

IUPAC Name

2-[[bis(cyanomethyl)amino]methyl-(cyanomethyl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c10-1-5-14(6-2-11)9-15(7-3-12)8-4-13/h5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGXTAWLNPYQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N(CC#N)CN(CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278136
Record name 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, (methylenedinitrilo)tetra-

CAS RN

1116-43-4
Record name NSC6400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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